2-((4-Bromophenyl)sulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. Antagonist Activity in Drug Design
The compound has been studied in the context of designing nonsteroidal antiandrogens. One such study involved synthesizing and testing 3-(substituted thio)-2-hydroxypropionanilides, sulfones, and sulfoxides to assess their antiandrogen activity, where members of the trifluoromethyl series exhibited partial androgen agonist activity (Tucker, Crook, & Chesterson, 1988).
2. Chemical Synthesis and Characterization
The compound has been synthesized and characterized in various studies. For instance, a study focused on the synthesis of 2-(2′-(2″-toluene sulfonyl ester ethoxy)-4′-N-trifluoroacetyl-phenyl) benzothiazole, demonstrating the versatility and applicability of such compounds in chemical synthesis (Lu Chun-xiong, 2011).
3. Development of Polymeric Materials
Research has explored the use of similar compounds in the development of new materials. For example, a study on fluorinated poly(ether sulfone imide)s highlighted the potential of these materials in applications requiring thermal stability and low dielectric constants, which could have implications for the electronic industry (Wang et al., 2014).
4. Pharmaceutical Applications
The compound's derivatives have been evaluated for their potential in pharmaceutical applications. A study on novel sulfonamides as EP1 receptor selective antagonists highlights the potential of such compounds in drug development (Naganawa et al., 2006).
5. Potential in Antimicrobial Research
The compound has been incorporated in studies focusing on antimicrobial activity. For instance, research on pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety investigated the antimicrobial activities of these new sulfone derivatives (Alsaedi, Farghaly, & Shaaban, 2019).
Mechanism of Action
The mechanism of action for this compound is not provided in the search results.
properties
IUPAC Name |
(Z)-2-(4-bromophenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrF3N2O3S/c23-16-4-10-20(11-5-16)32(29,30)21(13-27)14-28-17-6-8-18(9-7-17)31-19-3-1-2-15(12-19)22(24,25)26/h1-12,14,28H/b21-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYRYYUJDIBNIX-STZFKDTASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrF3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromophenyl)sulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.